

pan-KRAS-IN-4 structural biology and crystallography

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Compound of Interest

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A Comprehensive Technical Guide to the Structural Biology and Crystallography of Pan-KRAS Inhibitors

This guide provides an in-depth analysis of the structural biology and crystallography of pan-KRAS inhibitors, intended for researchers, scientists, and drug development professionals. It focuses on the molecular mechanisms, binding characteristics, and experimental methodologies used to characterize these promising therapeutic agents. The information presented is a synthesis of publicly available data on well-described pan-KRAS inhibitors such as BI-2865, BI-2493, and ADT-007, which serve as exemplars for this class of molecules.

Introduction to Pan-KRAS Inhibition

KRAS is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including lung, colorectal, and pancreatic cancers.[1] For decades, KRAS was considered "undruggable" due to the lack of well-defined binding pockets on its surface.[2] The development of mutant-specific inhibitors, such as those targeting KRAS G12C, represented a significant breakthrough. However, the diversity of KRAS mutations necessitated the development of pan-KRAS inhibitors, which can target a broad spectrum of KRAS mutants as well as the wild-type protein.[3] These inhibitors are of particular interest for their potential to address a wider range of KRAS-driven cancers and overcome certain forms of acquired resistance.[3]

Pan-KRAS inhibitors typically function by binding to the inactive, GDP-bound state of KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.^[4] This inhibition of nucleotide exchange keeps KRAS in its "off" state, thereby blocking downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.^{[5][6]}

Structural Biology of Pan-KRAS Inhibitor Binding

The co-crystal structure of the pan-KRAS inhibitor BI-2865 in complex with KRAS provides critical insights into its mechanism of action and selectivity.

Crystallographic Data of KRAS in Complex with BI-2865

PDB ID	Title	Organism	Resolution (Å)
8AZV	KRAS in complex with BI-2865	Homo sapiens	1.55

Data sourced from the RCSB Protein Data Bank.^[7]

Molecular Interactions

Co-crystal structures reveal that BI-2865 binds to a pocket on KRAS, where it makes key interactions. For instance, BI-2865 has been shown to form a direct ionic interaction with the amino acid residue E62 and engages in a water-mediated hydrogen bond network with the side chain of R68 and the main chain carbonyl of Q61.^[8] The selectivity of inhibitors like BI-2865 for KRAS over other RAS isoforms, such as HRAS and NRAS, is attributed to subtle evolutionary divergences in the amino acid sequences within the GTPase domain, which create unique orthosteric and allosteric constraints.^{[7][9]}

Quantitative Data on Pan-KRAS Inhibitor Activity

The efficacy of pan-KRAS inhibitors is quantified through various biochemical and cellular assays. Below are tables summarizing key quantitative data for representative pan-KRAS inhibitors.

Binding Affinity of BI-2865 to KRAS Variants

KRAS Variant	Binding Affinity (KD) (nM)
Wild-Type (WT)	6.9
G12C	4.5
G12D	32
G12V	26
G13D	4.3

Data represents the dissociation constant (KD) as a measure of binding affinity.[8]

Cellular Proliferation Inhibition by BI-2865 and BI-2493

Cell Line	KRAS Mutation	BI-2865 IC50 (nM)	BI-2493 IC50 (μM)
Ba/F3 expressing G12C	G12C	~140	-
Ba/F3 expressing G12D	G12D	~140	-
Ba/F3 expressing G12V	G12V	~140	-
Multiple CRC Cell Lines	Various	-	1.15 - 5.26

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell proliferation.[8][10]

Cellular Activity of ADT-007

Cell Line	KRAS Mutation	Assay	IC50 / EC50 (nM)
HCT-116	G13D	Growth Inhibition	5
HT-29	Wild-Type	Growth Inhibition	493
MIA PaCa-2	G12C	Growth Inhibition	2
HCT-116 Lysates	G13D	CETSA	0.45

ADT-007 is a pan-RAS inhibitor that binds to nucleotide-free RAS.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pan-KRAS inhibitors. The following sections outline protocols for key experiments.

Protein Crystallization of KRAS-Inhibitor Complex

This protocol provides a general framework for the co-crystallization of KRAS with a small molecule inhibitor.

- **Protein Expression and Purification:** Express human KRAS (residues 1-169) in *Escherichia coli*. Purify the protein using affinity and size-exclusion chromatography to ensure high purity.
- **Complex Formation:** Incubate the purified KRAS protein with a molar excess of the pan-KRAS inhibitor.
- **Crystallization Screening:** Use vapor diffusion methods (sitting or hanging drop) to screen a wide range of crystallization conditions (e.g., different precipitants, pH, and additives).
- **Crystal Optimization:** Refine the initial crystallization conditions by varying the concentrations of the protein-inhibitor complex, precipitant, and other components to obtain large, well-diffracting crystals.
- **Data Collection and Structure Determination:** Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure using molecular replacement and refinement software.

Biochemical Assays

This assay measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for GTP on KRAS.

- **Reagents:** Purified KRAS protein, a fluorescently labeled GTP analog, purified GEF (e.g., SOS1), and the test inhibitor.
- **Assay Setup:** In a microplate, combine KRAS, the fluorescent GTP analog, and varying concentrations of the inhibitor.
- **Initiation of Reaction:** Add the GEF to initiate the nucleotide exchange reaction.
- **Signal Detection:** Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal over time. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
- **Data Analysis:** Plot the inhibition data against the inhibitor concentration to determine the IC50 value.[\[13\]](#)

SPR is used to measure the binding affinity and kinetics (k_{on} and k_{off}) of an inhibitor to KRAS.

- **Chip Preparation:** Immobilize purified KRAS protein onto a sensor chip.
- **Analyte Injection:** Flow different concentrations of the pan-KRAS inhibitor over the chip surface.
- **Signal Measurement:** Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound inhibitor.
- **Data Analysis:** Fit the sensorgram data to a binding model to determine the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant (K_D).[\[9\]](#)

Cellular Assays

This assay determines the effect of an inhibitor on the growth of cancer cell lines.

- **Cell Seeding:** Plate cancer cell lines harboring different KRAS mutations in 96-well plates.

- **Compound Treatment:** Treat the cells with a serial dilution of the pan-KRAS inhibitor for a specified period (e.g., 72-120 hours).
- **Viability Measurement:** Add a viability reagent (e.g., resazurin or a tetrazolium salt) and measure the absorbance or fluorescence, which correlates with the number of viable cells.
- **Data Analysis:** Normalize the data to untreated controls and plot the percentage of proliferation inhibition against the inhibitor concentration to calculate the IC50 value.[\[10\]](#)

This assay assesses the inhibitor's effect on downstream KRAS signaling.

- **Cell Treatment:** Treat KRAS-mutant cancer cells with the inhibitor for a defined period.
- **Protein Extraction:** Lyse the cells and quantify the total protein concentration.
- **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- **Detection:** Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
- **Analysis:** Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of pathway inhibition.[\[14\]](#)

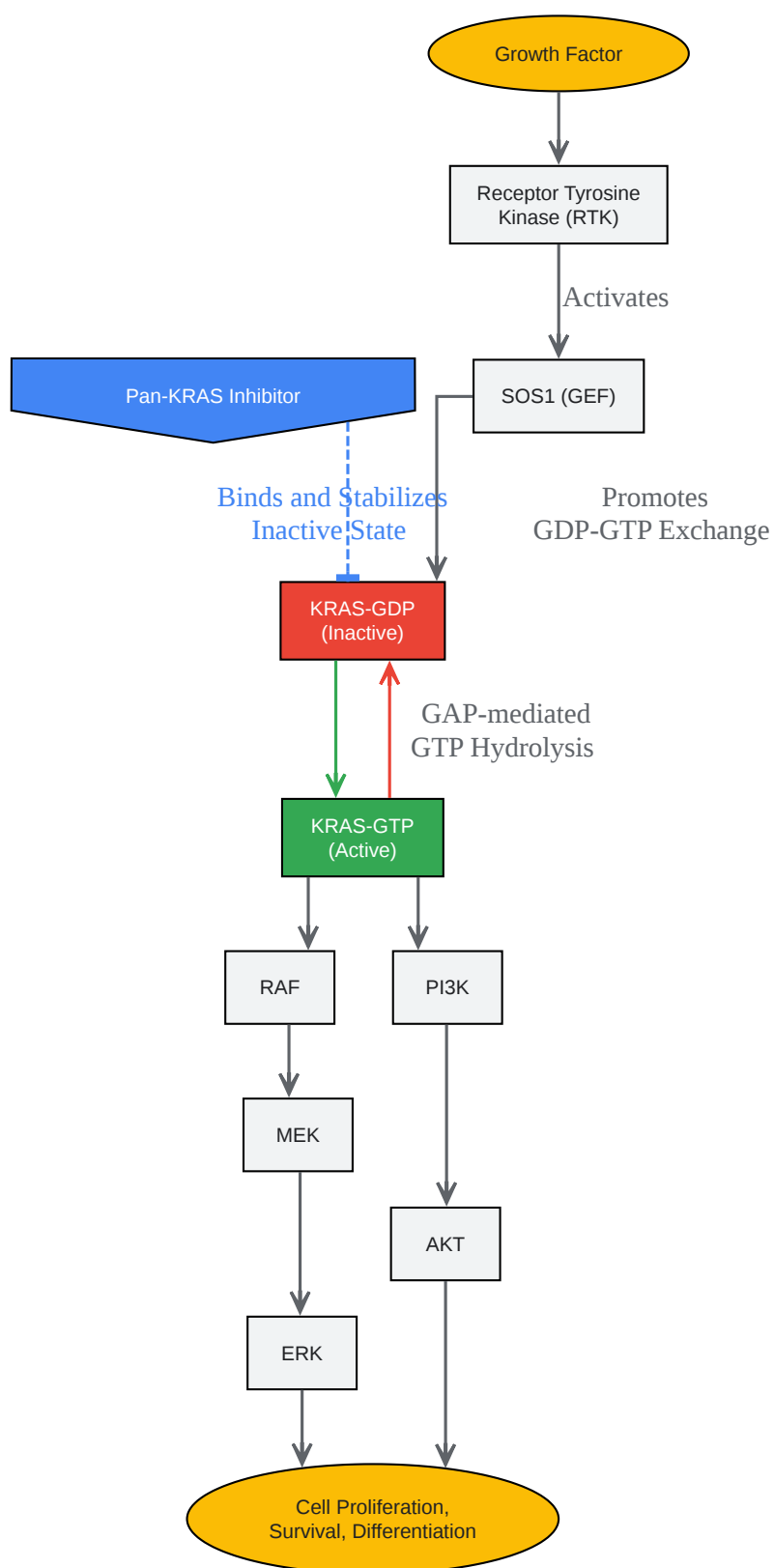
CETSA confirms the direct binding of an inhibitor to its target protein within cells.

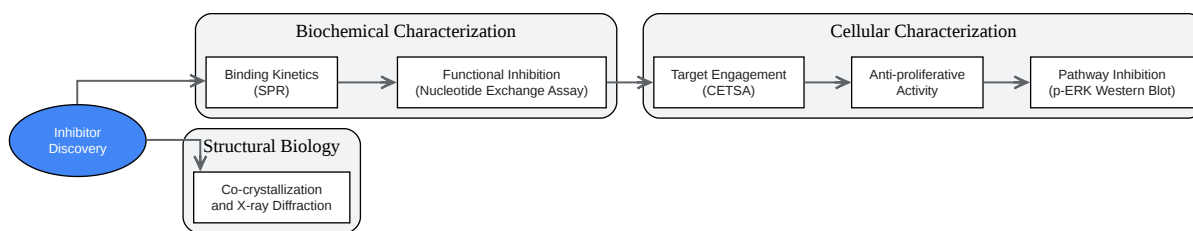
- **Cell Treatment:** Treat intact cells or cell lysates with the inhibitor or vehicle control.
- **Thermal Challenge:** Heat the samples across a range of temperatures.
- **Protein Separation:** Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
- **Target Detection:** Analyze the amount of soluble KRAS remaining in the supernatant by Western blotting.

- Data Analysis: An increase in the thermal stability of KRAS in the presence of the inhibitor indicates target engagement. Plot the amount of soluble KRAS against temperature to determine the melting temperature and calculate the EC50 for thermal stabilization.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of pan-KRAS inhibitor function and characterization.





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